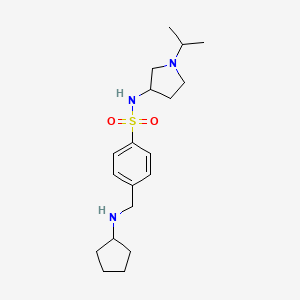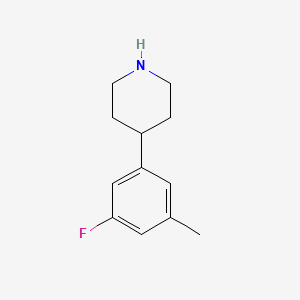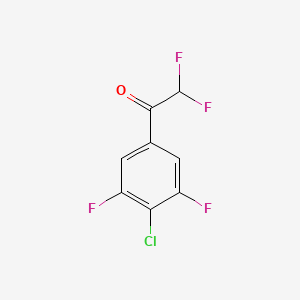
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structural features, including multiple hydroxyl groups, an epoxy ring, and a fluorine atom, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) typically involves multi-step organic synthesis. Key steps may include:
Formation of the Diene Structure: This can be achieved through a series of aldol condensations and Wittig reactions to introduce the conjugated diene system.
Fluorination: The selective introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation: The hydroxyl groups are typically introduced through hydroboration-oxidation reactions or via Sharpless asymmetric dihydroxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert double bonds to single bonds, altering the compound’s structure and reactivity.
Epoxide Ring Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium azide (NaN₃), thiols (R-SH)
Epoxide Ring Opening: Ammonia (NH₃), methanol (CH₃OH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce various functional groups, and epoxide ring opening can result in diols or amino alcohols.
科学的研究の応用
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and epoxy ring allow it to form hydrogen bonds and covalent interactions with enzymes and receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and stability, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Prostaglandins: Similar in structure but lack the epoxy and fluorine groups.
Leukotrienes: Share the diene structure but differ in functional groups and biological activity.
Thromboxanes: Have a similar cyclic structure but differ in the presence of additional functional groups.
Uniqueness
Prosta-5,13-dien-1-oicacid, 6,9-epoxy-7-fluoro-11,15-dihydroxy-, (5Z,9a,11a,13E,15S)-(9CI) is unique due to its combination of an epoxy ring, fluorine atom, and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C20H31FO5 |
|---|---|
分子量 |
370.5 g/mol |
IUPAC名 |
(5Z)-5-[(3aR,4R,5R,6aS)-3-fluoro-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H31FO5/c1-2-3-4-7-13(22)10-11-14-15(23)12-17-19(14)20(21)16(26-17)8-5-6-9-18(24)25/h8,10-11,13-15,17,19-20,22-23H,2-7,9,12H2,1H3,(H,24,25)/b11-10+,16-8-/t13-,14-,15+,17-,19+,20?/m0/s1 |
InChIキー |
PICZVWWLSUAEJF-CQXSNJKISA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)F)O)O |
正規SMILES |
CCCCCC(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)
![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)


![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
![Benzene, 1,4-bis[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B12092765.png)
![[3-(Dimethylamino)propyl][(5-methylthiophen-2-YL)methyl]amine](/img/structure/B12092771.png)



![3-Oxo-4-benzyl-3,4-dihydro-1H-pyrrolo [2,1-c] oxazine-6-methylal](/img/structure/B12092796.png)

